molecular formula C17H17N5O3 B2835675 5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-34-8

5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2835675
CAS No.: 951893-34-8
M. Wt: 339.355
InChI Key: UDKHCXGQSJSDFH-UHFFFAOYSA-N
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Description

5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.

Industry

In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in these areas due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from 2,5-dimethoxyaniline through diazotization followed by azidation.

    Substitution Reactions: The phenyl group can be introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a phenyl halide under basic conditions.

    Amination and Carboxamide Formation: The amino group can be introduced via a reduction reaction, and the carboxamide group can be formed through an amidation reaction using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-phenyl-1H-1,2,3-triazole-4-carboxamide share a similar core structure but differ in their substituents.

    Amino-Substituted Triazoles: Compounds such as 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide have similar functional groups but lack the dimethoxyphenyl substitution.

Uniqueness

The presence of the 2,5-dimethoxyphenyl group in 5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-N-(2,5-dimethoxyphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-12-8-9-14(25-2)13(10-12)19-17(23)15-16(18)22(21-20-15)11-6-4-3-5-7-11/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKHCXGQSJSDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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